![molecular formula C14H14O6 B599921 Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate CAS No. 199125-64-9](/img/structure/B599921.png)
Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate
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Description
Molecular Structure Analysis
The molecular structure of “Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” has been studied using Hartree–Fock, density functional theory (B3LYP), and MP2 (Möller–Plesset perturbation theory second-order) with the 6-31G and 6-31+G** basis sets .Chemical Reactions Analysis
While specific chemical reactions involving “Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” are not available, it’s worth noting that organic compounds with electron-donating groups on one side of the molecule and electron-accepting groups on the other side have been studied for their nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis
“Bis(prop-2-enyl) benzene-1,4-dicarboperoxoate” has a molecular weight of 278.26. Further physical and chemical properties such as dipole moment, polarizability, first hyperpolarizability, dielectric constant, electric susceptibility, refractive index, and thermodynamics properties have been calculated using Hartree–Fock, density functional theory (B3LYP), and MP2 (Möller–Plesset perturbation theory second-order) with the 6-31G and 6-31+G** basis sets .Future Directions
properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,4-dicarboperoxoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-3-9-17-19-13(15)11-5-7-12(8-6-11)14(16)20-18-10-4-2/h3-8H,1-2,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRQRHNZXRMIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOOC(=O)C1=CC=C(C=C1)C(=O)OOCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester |
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